5-methyl-3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol
Overview
Description
5-methyl-3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound also contains an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol typically involves the diazotization of 4-nitroaniline followed by coupling with 5-methyl-1H-indol-2-ol. The reaction conditions often include acidic environments to facilitate the diazotization process. For example, 4-nitroaniline can be treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then coupled with 5-methyl-1H-indol-2-ol in an alkaline medium .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-methyl-3-[(4-aminophenyl)diazenyl]-1H-indol-2-ol.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
5-methyl-3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its vivid color properties.
Mechanism of Action
The mechanism of action of 5-methyl-3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-4-[(3-nitrophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 5-methyl-2-(5-methyl-benzothiazol-2-yl)-4-p-tolylazo-1,2-dihydro-pyrazol-3-one
Uniqueness
5-methyl-3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol is unique due to its combination of an indole moiety and an azo group. This structural feature imparts both biological activity and vivid color properties, making it useful in various applications ranging from pharmaceuticals to dyes .
Properties
IUPAC Name |
5-methyl-3-[(4-nitrophenyl)diazenyl]-1H-indol-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-9-2-7-13-12(8-9)14(15(20)16-13)18-17-10-3-5-11(6-4-10)19(21)22/h2-8,16,20H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJPJQGKRQKUIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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